Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Description

The exact mass of the compound Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-68-6 | |

| Record name | 17673-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

This guide provides an in-depth exploration of the methodologies and analytical reasoning employed in the structural elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis and comprehensive spectroscopic characterization of this target molecule, emphasizing the synergy of various analytical techniques to unambiguously determine its three-dimensional structure.

Introduction

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, a diester derivative of a cyclohexene dicarboxylic acid, presents a compelling case study in stereochemical analysis. Its structure, defined by the trans configuration of the two methoxycarbonyl groups, dictates its physical and chemical properties, making precise structural verification a critical aspect of its synthesis and application. The elucidation of this specific stereoisomer relies on a multi-faceted analytical approach, integrating synthetic strategy with powerful spectroscopic techniques. This guide will walk through the logical and experimental workflow, from the foundational Diels-Alder reaction to the fine details of nuclear magnetic resonance, to build a comprehensive and validated structural model.

Synthesis Strategy: Stereochemical Control through the Diels-Alder Reaction

The cornerstone of synthesizing Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with the desired trans stereochemistry is the [4+2] cycloaddition, famously known as the Diels-Alder reaction.[1] This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. The stereochemistry of the dienophile is directly translated to the product, a principle of paramount importance in this synthesis.

To achieve the trans configuration of the ester groups in the final product, dimethyl fumarate is the dienophile of choice. Its trans geometry is preserved throughout the reaction with 1,3-butadiene (the diene), yielding the target trans isomer directly. An alternative, though less direct, route involves the reaction of 1,3-butadiene with maleic anhydride, which produces the cis-anhydride.[2] This intermediate would then require hydrolysis to the dicarboxylic acid, followed by esterification and a subsequent isomerization step to achieve the desired trans configuration. The direct approach using dimethyl fumarate is more efficient and provides better stereochemical control.

Experimental Protocol: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

This protocol outlines the direct synthesis via the Diels-Alder reaction of 1,3-butadiene and dimethyl fumarate. For safety and ease of handling, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[2]

Materials:

-

3-Sulfolene

-

Dimethyl fumarate

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl fumarate (1.0 equivalent) and 3-sulfolene (1.2 equivalents).

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to a gentle reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.

Spectroscopic Verification: A Multi-Technique Approach

The definitive confirmation of the structure and stereochemistry of the synthesized compound requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Table 1: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1650 | Weak-Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ester) |

Data is predicted based on typical functional group absorption regions.

The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group. The peaks in the 2850-3020 cm⁻¹ region confirm the presence of both sp² and sp³ hybridized C-H bonds, corresponding to the alkene and alkane portions of the cyclohexene ring, respectively. A weaker band around 1650 cm⁻¹ signifies the C=C double bond of the cyclohexene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming the overall structure. The molecular formula of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol .[3]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation pathways would likely involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups. A common fragmentation pattern for cyclohexene derivatives is a retro-Diels-Alder reaction, which would result in fragments corresponding to 1,3-butadiene (m/z = 54) and dimethyl fumarate (m/z = 144).

Table 2: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 167 | [M - OCH₃]⁺ |

| 139 | [M - COOCH₃]⁺ |

| 144 | [Dimethyl fumarate]⁺ (from retro-Diels-Alder) |

| 54 | [1,3-Butadiene]⁺ (from retro-Diels-Alder) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy, both ¹H and ¹³C, is the most powerful tool for determining the detailed structure and, critically, the stereochemistry of the molecule. The symmetry and the relative orientation of the substituents are reflected in the chemical shifts, multiplicities, and coupling constants of the NMR signals.

The ¹H NMR spectrum of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is expected to be more complex than that of its cis isomer due to the lower symmetry of the trans molecule. In the trans isomer, the two methoxycarbonyl groups are on opposite sides of the ring, making the two protons on the carbons bearing these groups (H1 and H2) chemically non-equivalent.

Predicted ¹H NMR Spectral Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Olefinic (H4, H5) | ~5.7 | Multiplet | |

| Methine (H1, H2) | ~2.8 - 3.2 | Multiplet | |

| Allylic (H3, H6) | ~2.2 - 2.6 | Multiplet | |

| Methoxy (2 x OCH₃) | ~3.7 | Singlet |

The key to distinguishing the trans from the cis isomer lies in the coupling constants between the methine protons (H1 and H2) and the adjacent allylic protons. In the trans isomer, the dihedral angles between these protons will lead to different coupling constants compared to the cis isomer. A detailed 2D NMR analysis (e.g., COSY and NOESY) would be instrumental in definitively assigning all proton signals and confirming the trans relationship between the substituents.

Due to the lower symmetry of the trans isomer compared to the corresponding cis isomer (which possesses a plane of symmetry), all ten carbon atoms in Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate are expected to be chemically non-equivalent, resulting in ten distinct signals in the ¹³C NMR spectrum. This is a key distinguishing feature from the cis isomer, which would show fewer signals due to symmetry.

Predicted ¹³C NMR Spectral Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (2 x C=O) | ~173-175 |

| Olefinic (C4, C5) | ~125-127 |

| Methine (C1, C2) | ~40-45 |

| Allylic (C3, C6) | ~28-32 |

| Methoxy (2 x OCH₃) | ~52 |

The observation of ten distinct carbon signals would provide strong evidence for the trans configuration.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a self-validating loop where synthesis proposes a structure and spectroscopy confirms it.

Caption: Workflow for the synthesis and structural elucidation.

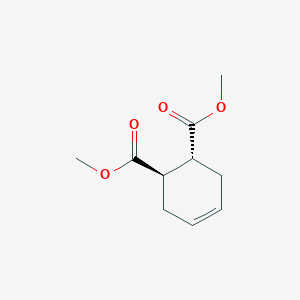

Molecular Structure and NMR Assignment

The following diagram illustrates the structure of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with the numbering scheme used for NMR assignments.

Caption: Numbering scheme for NMR assignments.

Conclusion

The structural elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a clear demonstration of the power of modern organic chemistry techniques. Through a stereospecific synthesis via the Diels-Alder reaction, a product with a defined three-dimensional arrangement is obtained. The subsequent and thorough application of a suite of spectroscopic methods—IR, MS, and most definitively, ¹H and ¹³C NMR—provides a network of interlocking data that confirms the molecular formula, connectivity, and the crucial trans stereochemistry of the final product. This rigorous, self-validating approach is fundamental to ensuring the structural integrity of molecules in research and development.

References

-

Diels-Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. Retrieved from [Link]

-

Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. (2019, June 6). ResearchGate. Retrieved from [Link]

-

4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a diester with a cyclohexene core, a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex polycyclic systems and pharmacologically active molecules. The trans-configuration of the ester groups imparts specific conformational properties that are crucial for its reactivity and application in targeted synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its use in research and development.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound is to establish its molecular identity. The structure, nomenclature, and key identifiers for dimethyl trans-4-cyclohexene-1,2-dicarboxylate are summarized below.

| Identifier | Value | Source |

| IUPAC Name | dimethyl trans-cyclohex-4-ene-1,2-dicarboxylate | [1][2] |

| CAS Number | 17673-68-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄O₄ | [3][5][6] |

| Molecular Weight | 198.22 g/mol | [2][3][5] |

| Canonical SMILES | COC(=O)C1CC=CCC1C(=O)OC | [2] |

| InChI | InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3 | [6] |

Molecular Structure Diagram:

Caption: 2D structure of dimethyl trans-4-cyclohexene-1,2-dicarboxylate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. This section details the known macroscopic and microscopic properties of dimethyl trans-4-cyclohexene-1,2-dicarboxylate.

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | [4][5] |

| Boiling Point | 119 °C | at 8.5 mmHg | [5] |

| Density (Specific Gravity) | 1.13 g/cm³ | at 20°C | [5] |

| Refractive Index | 1.47 | at 20°C | [5] |

| Melting Point | Data not available for the trans isomer | - | |

| Solubility | Soluble in organic solvents such as acetone, dichloromethane, and ethanol. Limited solubility in water. | General |

Note on Purity: Commercial sources typically offer this compound with a purity of at least 98.0% as determined by Gas Chromatography (GC).[4][5]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. Below is a summary of available spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for a compound identified as "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester".[6] Key expected absorptions would include:

-

C=O stretch (ester): Strong absorption around 1735 cm⁻¹

-

C-O stretch (ester): Strong absorption in the 1300-1000 cm⁻¹ region

-

=C-H stretch (alkene): Medium absorption around 3050-3000 cm⁻¹

-

C=C stretch (alkene): Medium absorption around 1650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The NIST WebBook and PubChem show a mass spectrum for "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester".[2][6] The molecular ion peak [M]⁺ would be expected at m/z = 198, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts (Computed):

-

C=O (ester carbonyl): ~174 ppm

-

C=C (alkene): ~125 ppm

-

CH-O (ester methoxy): ~52 ppm

-

CH (ester-substituted): ~42 ppm

-

CH₂ (cyclohexene ring): ~25 ppm

Expected ¹H NMR Chemical Shifts (Predicted):

-

=CH (alkene): ~5.7 ppm (multiplet)

-

OCH₃ (ester): ~3.7 ppm (singlet, 6H)

-

CH-C=O (methine): ~3.0 ppm (multiplet, 2H)

-

CH₂ (allylic): ~2.3-2.6 ppm (multiplet, 4H)

Synthesis Methodology: The Diels-Alder Reaction

The primary synthetic route to the cyclohexene core of this molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[7][8] This reaction involves the concerted reaction of a conjugated diene with a dienophile. For the synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate, the reactants are 1,3-butadiene (the diene) and dimethyl fumarate (the dienophile). The trans stereochemistry of the dienophile is retained in the product.

Diels-Alder Synthesis Workflow:

Sources

- 1. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | TCI AMERICA [tcichemicals.com]

- 5. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. atc.io [atc.io]

Spectroscopic Profiling of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Core Directive & Executive Summary

This guide provides a definitive spectroscopic and synthetic profile for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 7500-55-2 for generic/trans). As the canonical product of the Diels-Alder reaction between 1,3-butadiene and dimethyl fumarate, this molecule serves as a critical benchmark for stereospecific cycloaddition methodologies.

Unlike standard datasheets, this whitepaper integrates mechanistic causality with spectral evidence . We analyze why the trans-stereochemistry is retained, how to rigorously distinguish it from the cis-isomer using NMR coupling constants (

Synthesis & Stereochemical Logic

The synthesis of the trans-isomer is strictly governed by the Suprafacial stereospecificity of the Diels-Alder [4+2] cycloaddition. The reaction preserves the relative configuration of the dienophile substituents.

Reaction Pathway

-

Diene: 1,3-Butadiene (s-cis conformation required).

-

Dienophile: Dimethyl fumarate (trans-geometry).

-

Product: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.[1]

Because the dienophile (dimethyl fumarate) possesses

Visualization of Stereochemical Flow

Figure 1: Stereospecific pathway of the Diels-Alder reaction. The trans-geometry of the fumarate is mapped directly onto the C1-C2 bond of the cyclohexene ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The definitive identification of the trans-isomer relies on the splitting patterns of the methine protons (H1/H2).

Key Stereochemical Indicator: In the trans-isomer, the cyclohexane ring adopts a half-chair conformation where the bulky ester groups prefer the pseudo-equatorial positions to minimize 1,3-diaxial interactions. Consequently, the methine protons H1 and H2 adopt a trans-diaxial relationship.

-

Trans (

): Large coupling constant (~9–12 Hz). -

Cis (

): Smaller coupling constant (~2–6 Hz).

Table 1:

H NMR Data (400 MHz, CDCl

)

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H4, H5 | Vinyl | 5.68 – 5.72 | Multiplet | 2H | - | Alkene protons, chemically equivalent due to |

| OCH | Methyl | 3.69 – 3.71 | Singlet | 6H | - | Methyl ester protons (deshielded by oxygen). |

| H1, H2 | Methine | 2.95 – 3.05 | Multiplet (dt or ddd) | 2H | Alpha to carbonyl. Large | |

| H3, H6 | Methylene | 2.30 – 2.50 | Multiplet | 4H | - | Allylic protons. Complex splitting due to geminal and vicinal coupling. |

Table 2:

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C=O | 175.2 | Carbonyl carbon (Ester). |

| C=C | 125.1 | Vinyl carbons (C4, C5). |

| O-CH | 52.1 | Methoxy carbons. |

| CH | 41.5 | Methine carbons (C1, C2). |

| CH | 28.4 | Allylic methylene carbons (C3, C6). |

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups but does not easily distinguish stereoisomers without a reference standard.

-

1735 cm

(Strong): C=O Stretching (Ester). -

1655 cm

(Weak): C=C Stretching (Cyclohexene ring). -

2850–2950 cm

: C-H Stretching (Aliphatic). -

1160–1200 cm

: C-O Stretching.

Mass Spectrometry (MS)

Molecular Ion: m/z 198 (C

Fragmentation Pathway: The molecule typically undergoes a Retro-Diels-Alder (RDA) fragmentation or loss of alkoxy groups.

-

m/z 198 [M]

: Parent ion. -

m/z 166 [M - 32]

: Loss of Methanol (CH -

m/z 139 [M - 59]

: Loss of Carbomethoxy group (-COOCH -

m/z 79 [C

H

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Synthesis of the Trans Isomer

This protocol utilizes 3-sulfolene as a "masked" butadiene source to avoid handling gaseous butadiene, ensuring a safer and more precise reaction.

Safety: Perform all steps in a fume hood. 3-Sulfolene releases SO

Materials

-

3-Sulfolene (Butadiene sulfone): 1.5 eq

-

Dimethyl Fumarate: 1.0 eq

-

Solvent: Xylenes (mixture of isomers)

-

Equipment: Round-bottom flask, reflux condenser, heating mantle.

Methodology

-

Charge: In a 100 mL round-bottom flask, dissolve Dimethyl Fumarate (1.44 g, 10 mmol) and 3-Sulfolene (1.77 g, 15 mmol) in 10 mL of xylenes.

-

Reflux: Attach a reflux condenser. Heat the mixture vigorously to reflux (~140°C).

-

Mechanism: At ~110°C, 3-sulfolene extrudes SO

gas, generating 1,3-butadiene in situ. -

Observation: Evolution of SO

gas (monitor via bubbler).

-

-

Reaction Time: Reflux for 45–60 minutes. The disappearance of dimethyl fumarate can be monitored via TLC (20% EtOAc/Hexanes).

-

Workup: Cool the solution to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The crude oil is often pure enough for analysis. If necessary, purify via bulb-to-bulb distillation (bp ~140°C at 20 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Yield: Typically 85–95% as a clear, colorless oil.

References

-

NIST Chemistry WebBook. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester (Spectroscopic Data). National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary. Dimethyl 4-cyclohexene-1,2-dicarboxylate (CID 80863). National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes (Coupling Constants).[Link]

Sources

Technical Deep Dive: IR Spectroscopy of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Topic: Infrared (IR) Spectrum Analysis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Compound Profile

Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a critical Diels-Alder adduct often utilized as a chiral building block in pharmaceutical synthesis and polymer chemistry. Its formation via the cycloaddition of 1,3-butadiene and dimethyl fumarate serves as a textbook example of stereospecific synthesis, yielding the trans isomer exclusively due to the conservation of orbital symmetry.

This guide provides a rigorous analysis of its vibrational spectroscopy, distinguishing it from its cis isomer (derived from dimethyl maleate) and common impurities.

Compound Specifications

| Property | Detail |

| IUPAC Name | Dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate (racemic) |

| CAS Number | 17673-68-6 (Specific to trans); 7500-55-2 (Generic) |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Physical State | Liquid (Clear, colorless) |

| Boiling Point | ~119 °C (at 8.5 mmHg) |

Molecular Framework & Synthesis Logic

To interpret the spectrum accurately, one must understand the molecular geometry. The trans-diequatorial orientation of the ester groups (in the thermodynamically preferred half-chair conformation) minimizes steric strain compared to the cis isomer.

Synthesis & Stereochemistry Workflow

The following diagram illustrates the stereospecific origin of the target molecule, which is critical for impurity analysis (e.g., presence of unreacted dimethyl fumarate).

Experimental Protocol: IR Acquisition

Objective: Obtain a high-fidelity spectrum free from solvent interference.

Method A: Attenuated Total Reflectance (ATR) - Recommended

-

Crystal Selection: Diamond or ZnSe crystal.

-

Sample Application: Apply 10–20 µL of the neat liquid directly onto the crystal.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 16–32 (to improve Signal-to-Noise ratio)

-

Range: 4000–600 cm⁻¹

-

-

Cleaning: Clean strictly with isopropanol; avoid acetone if using ZnSe to prevent crystal fogging over time.

Method B: Liquid Film (Transmission)

-

Substrate: NaCl or KBr salt plates.

-

Preparation: Place 1 drop of neat liquid between two plates. Press gently to create a thin capillary film.

-

Caution: Do not use if the sample contains significant moisture (etches plates).

Spectral Analysis: Band Assignment

The spectrum is dominated by the ester functionalities and the cyclohexene ring system. The trans stereochemistry subtly influences the fingerprint region and the coupling of ester vibrations.

Master Assignment Table

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Mechanistic Insight |

| 3025 – 3040 | Weak | Alkene (=C-H) | Stretching (sp²) | Diagnostic for the cyclohexene ring; often weak due to symmetry. |

| 2950 – 2840 | Medium/Strong | Alkane (C-H) | Stretching (sp³) | Overlap of ring methylene (-CH₂-) and ester methyl (-CH₃) groups. |

| 1735 – 1745 | Very Strong | Ester (C=O) | Stretching | The "Anchor Peak." Sharp and intense. A shoulder may appear due to rotational isomers of the methoxy group. |

| 1650 – 1660 | Weak | Alkene (C=C) | Stretching | Weak intensity indicates a relatively symmetric distribution of charge across the double bond (typical for ring alkenes). |

| 1435 – 1445 | Medium | Alkane (C-H) | Scissoring/Bending | Deformation of -CH₂- groups adjacent to the esters. |

| 1150 – 1250 | Strong | Ester (C-O-C) | Stretching | "C-O" stretch. usually appears as a doublet or broad complex band characteristic of methyl esters. |

| 1000 – 1050 | Medium | Ring (C-C) | Skeletal Vibration | Cyclohexene ring breathing modes. |

| 650 – 750 | Medium/Weak | Alkene (=C-H) | Out-of-Plane Bend | "Wagging" vibration; position varies with ring strain (cis-disubstituted alkene). |

Detailed Regional Analysis

1. The Carbonyl Region (1735–1745 cm⁻¹)

This is the most prominent feature. In the trans isomer, the two ester groups are spatially separated (diequatorial). Unlike the cis isomer (derived from maleic anhydride/maleate), where steric crowding can force deviations or slight dipole coupling shifts, the trans isomer typically shows a clean, sharp singlet.

-

Quality Control: If this peak is broadened significantly or shifted to ~1710 cm⁻¹, suspect hydrolysis to the carboxylic acid.

2. The Alkene Region (3030 cm⁻¹ & 1650 cm⁻¹)

The unsaturation in the ring is confirmed here.

-

3030 cm⁻¹: The sp² C-H stretch is often just a small "blip" to the left of the massive aliphatic C-H cluster.

-

1650 cm⁻¹: The C=C stretch is weak. Critical Note: If you see a strong C=C stretch at a lower frequency or conjugated shifts, check for unreacted starting materials (Dimethyl Fumarate has a conjugated C=C-C=O system, shifting the C=C stretch and increasing its intensity).

3. The Fingerprint Region (1300–600 cm⁻¹)

This region definitively separates the cis and trans isomers. The trans isomer exhibits specific skeletal vibrations associated with the twisted half-chair conformation. While difficult to assign ab initio without a reference standard, the pattern of the C-O stretches (1150–1250 cm⁻¹) is unique to the specific ester environment.

Decision Logic: Isomer & Impurity Differentiation

Distinguishing the trans product from the cis isomer or starting materials is a common challenge.

Trans vs. Cis Distinction[10][11][12][13][14]

-

Physical State: The most immediate differentiator is often physical. Trans-dimethyl-4-cyclohexene-1,2-dicarboxylate is a liquid at room temperature.[1] The cis isomer (often formed from maleic anhydride followed by methanolysis) has different physical properties and packing.

-

Spectral Nuance: The cis isomer, having ester groups on the same side, may show splitting in the C=O band due to through-space electrostatic repulsion or coupling if the conformer allows it. The trans isomer typically displays a more unified C=O environment.

References

-

NIST Mass Spectrometry Data Center. "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2]

-

Tokyo Chemical Industry (TCI). "Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Product Specifications (CAS 17673-68-6)." TCI Chemicals.

-

Master Organic Chemistry. "The Diels-Alder Reaction: Mechanism and Stereochemistry."

- SpectraBase. "Dimethyl 4-cyclohexene-1,2-dicarboxylate IR Spectrum." Wiley Science Solutions.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Introduction

Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a cyclic diester of significant interest in various fields, including polymer chemistry and as a building block in organic synthesis. A thorough understanding of its chemical properties is paramount for its effective application and quality control. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the structural elucidation and characterization of this molecule. This guide offers a comprehensive exploration of the mass spectrometric behavior of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate, with a focus on its electron ionization (EI) induced fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of small molecules.

The molecular formula for Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is C₁₀H₁₄O₄, with a molecular weight of approximately 198.22 g/mol .[1][2] The trans configuration of the two methoxycarbonyl groups influences the molecule's stereochemistry and can impact its fragmentation behavior under mass spectrometric analysis.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing a wealth of structural information.[3] The analysis of the fragmentation pattern of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate reveals several key fragmentation pathways, which are dominated by the retro-Diels-Alder reaction characteristic of cyclohexene derivatives and typical ester bond cleavages.[4][5][6]

The electron ionization mass spectrum of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is characterized by several prominent peaks. The most significant fragments and their proposed structures are detailed in the following table.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 198 | [C₁₀H₁₄O₄]⁺• (Molecular Ion) | Low |

| 167 | [M - OCH₃]⁺ | Moderate |

| 138 | [C₈H₁₀O₂]⁺• | High |

| 107 | [C₇H₇O]⁺ | Moderate |

| 79 | [C₆H₇]⁺ | High (Often Base Peak) |

| 78 | [C₆H₆]⁺• | Moderate |

Proposed Fragmentation Mechanisms

The formation of the observed fragment ions can be rationalized through a series of logical and well-established fragmentation reactions.

Upon electron impact, a high-energy electron is removed from the Dimethyl trans-4-cyclohexene-1,2-dicarboxylate molecule, forming the molecular ion (M⁺•) at m/z 198. Due to the high energy of EI, this molecular ion is often of low abundance as it readily undergoes further fragmentation.[3]

One of the initial fragmentation pathways involves the cleavage of the ester groups. The loss of a methoxy radical (•OCH₃) from the molecular ion results in the formation of an acylium ion at m/z 167 . This is a common fragmentation pathway for methyl esters.[7][8]

Figure 1: Initial fragmentation showing the loss of a methoxy radical.

A dominant fragmentation pathway for cyclohexene-containing molecules is the retro-Diels-Alder (rDA) reaction.[4][5][6] This pericyclic reaction involves the cleavage of the cyclohexene ring into a diene and a dienophile. For the molecular ion of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate, this reaction leads to the formation of a butadiene radical cation and a neutral dimethyl maleate or fumarate molecule. However, the charge can also be retained by the dienophile fragment.

The rDA reaction is a key contributor to the observed spectrum. The cleavage of the molecular ion via the rDA pathway can explain the formation of several significant ions.

Figure 2: The retro-Diels-Alder fragmentation pathway.

The base peak in the spectrum is often observed at m/z 79 . This fragment is proposed to be the cyclohexadienyl cation ([C₆H₇]⁺). Its formation can be rationalized by a multi-step process initiated by the rDA reaction. Following the rDA cleavage, the initially formed dienophile radical cation can undergo further fragmentation, including the loss of the two methoxycarbonyl groups. Subsequent rearrangement and protonation can lead to the stable cyclohexadienyl cation.

The related ion at m/z 78 corresponds to the benzene radical cation ([C₆H₆]⁺•), likely formed by the loss of a hydrogen atom from the m/z 79 ion.

The prominent ion at m/z 138 can be attributed to the loss of acetic acid (CH₃COOH) from the molecular ion. This rearrangement process, while less direct than the rDA, is a plausible pathway for cyclic esters.

The ion at m/z 107 can be formed through a series of rearrangements and cleavages following the initial ionization. A plausible pathway involves the loss of one methoxycarbonyl group and a subsequent rearrangement of the ring structure.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is Gas Chromatography-Mass Spectrometry (GC-MS).[9] The following protocol provides a general framework that can be optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the Dimethyl trans-4-cyclohexene-1,2-dicarboxylate standard.

-

Dissolve the standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

-

For unknown samples, perform a similar dissolution, ensuring the concentration is within the linear range of the instrument.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Figure 3: A generalized workflow for the GC-MS analysis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.

4. Data Analysis:

-

Identify the peak corresponding to Dimethyl trans-4-cyclohexene-1,2-dicarboxylate based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to confirm the structure and identify any potential isomers or impurities.

Conclusion

The mass spectrometry of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate under electron ionization conditions provides a detailed and reproducible fragmentation pattern that is highly informative for its structural characterization. The dominant fragmentation pathways, including the retro-Diels-Alder reaction and characteristic ester cleavages, allow for unambiguous identification. The provided GC-MS protocol serves as a robust starting point for the routine analysis of this compound in various research and industrial settings. A thorough understanding of these mass spectrometric principles is essential for scientists and professionals working with this and similar chemical entities.

References

-

GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2025). Request PDF. [Link]

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]

-

Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). NIH. [Link]

-

GCMS Section 6.14. Whitman People. [Link]

-

The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. [Link]

-

Interpretation of mass spectra. University of Copenhagen. [Link]

-

12.2: Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

-

Retro-Diels–Alder reaction. Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. PubChem. [Link]

-

12.2 Interpreting Mass Spectra. (2023). Organic Chemistry | OpenStax. [Link]

-

An enhanced procedure for measuring organic acids and methyl esters in PM2.5. (2015). AMT. [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. [Link]

-

Lec-22 || Retro Diels Alder Reaction || Fragmentation in cylcoalkenes || Dienes. (2022). YouTube. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH. [Link]

-

Mass spectrometry menu. Chemguide. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

-

Retro‐Diels‐Alder reaction in mass spectrometry. (2025). ResearchGate. [Link]

-

Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate. [Link]

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. [Link]

-

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. PubChem. [Link]

-

Fragmentation and mass spectra of Esters. (2013). Chemistry!!! Not Mystery. [Link]

-

12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]

-

4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. [Link]

Sources

- 1. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 3. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of dimethyl trans-4-cyclohexene-1,2-dicarboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for its determination, and expert insights for solvent selection in applications ranging from reaction chemistry to purification and formulation.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For dimethyl trans-4-cyclohexene-1,2-dicarboxylate, a molecule with a unique combination of a non-polar cyclohexene ring and polar ester functional groups, understanding its solubility profile is paramount for its effective utilization.[1] In drug development, solubility influences bioavailability and formulation strategies. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization. This guide will provide the foundational knowledge to predict and experimentally determine the solubility of this versatile compound.

Physicochemical Properties of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [2][3][4] |

| Molecular Weight | 198.22 g/mol | [2][3][4] |

| Physical State | Colorless to almost colorless clear liquid (at 20°C) | [3] |

| Boiling Point | 119 °C at 8.5 mmHg | [3][5] |

| Refractive Index | 1.47 | [3] |

| CAS Number | 17673-68-6 | [2][3] |

The presence of two ester functional groups introduces polarity to the molecule, while the cyclohexene ring is non-polar. This dual character is the primary determinant of its solubility in various organic solvents.[1]

Theoretical Framework of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate is governed by a balance of intermolecular forces:

-

Dipole-Dipole Interactions: The ester groups possess permanent dipoles, allowing for electrostatic interactions with polar solvent molecules.

-

London Dispersion Forces: The non-polar cyclohexene ring and the hydrocarbon portions of the ester groups interact with solvent molecules through temporary, induced dipoles. These forces are present in all molecules but are the dominant intermolecular force in non-polar solvents.

-

Hydrogen Bonding: While dimethyl trans-4-cyclohexene-1,2-dicarboxylate cannot form hydrogen bonds with itself, the oxygen atoms of the ester groups can act as hydrogen bond acceptors.[7] This allows for hydrogen bonding with protic solvents like alcohols.[7]

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions can be overcome by solute-solvent interactions, leading to dissolution.

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, we can predict the general solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate in different classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The ability to act as hydrogen bond acceptors with the solvent's hydroxyl groups, coupled with dipole-dipole interactions, should lead to good solubility.[7] |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | High | Strong dipole-dipole interactions between the ester groups and the polar aprotic solvent are expected to result in high solubility.[1] |

| Non-polar | Hexane, Toluene | Moderate to Low | Solubility will be primarily driven by London dispersion forces. The polar ester groups may limit miscibility with highly non-polar solvents. |

| Water | Water | Very Low | The large non-polar cyclohexene ring will dominate, leading to hydrophobic interactions and limited solubility in water.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are useful, empirical determination is essential for quantitative data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment

-

Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (solute)

-

Selected organic solvents

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl trans-4-cyclohexene-1,2-dicarboxylate to a known volume of the selected solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.[8]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Longer times may be necessary and should be validated.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow undissolved solids (if any) to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the solubility in units of g/L or mol/L, accounting for the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Data Presentation: A Template for Your Results

The following table provides a structured format for presenting experimentally determined solubility data.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Hexane | 0.1 | 25 | |||

| Toluene | 2.4 | 25 | |||

| Dichloromethane | 3.1 | 25 | |||

| Acetone | 5.1 | 25 | |||

| Ethyl Acetate | 4.4 | 25 | |||

| Ethanol | 4.3 | 25 | |||

| Methanol | 5.1 | 25 | |||

| Water | 10.2 | 25 |

Conclusion and Practical Recommendations

The solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a key parameter for its successful application in research and development. Its dual polar and non-polar nature suggests high solubility in polar aprotic and polar protic organic solvents, with moderate to low solubility in non-polar solvents and very low solubility in water. For practical applications:

-

For reactions: Choose a solvent in which all reactants are highly soluble to ensure a homogeneous reaction mixture and optimal reaction rates. Acetone, dichloromethane, or ethanol are likely good candidates.

-

For purification by crystallization: Select a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. A binary solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.

-

For formulation: The choice of solvent will depend on the final application. For drug delivery systems, biocompatible solvents are necessary.

The theoretical predictions provided in this guide, combined with the detailed experimental protocol, empower researchers to make informed decisions regarding solvent selection and to generate reliable, quantitative solubility data for dimethyl trans-4-cyclohexene-1,2-dicarboxylate.

References

- Vertex AI Search. (n.d.). Dimethyl cyclohexane-1,4-dicarboxylate | Solubility of Things.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- CP Lab Chemicals. (n.d.). Dimethyl trans-4-Cyclohexene-1, 2-dicarboxylate, min 98% (GC), 1 gram.

- TCI Chemicals. (n.d.). Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6.

- PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester.

- TCI Chemicals. (n.d.). Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | 4841-84-3.

- Fisher Scientific. (n.d.). Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate 98.0+%, TCI America 1 g.

- YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | TCI AMERICA [tcichemicals.com]

- 4. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Safety, handling, and MSDS for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.

Topic: Safety, Handling, and MSDS for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a specialized cycloaliphatic ester primarily utilized as a chiral building block in organic synthesis and pharmaceutical development. Unlike its cis-isomer (derived from maleic anhydride), the trans-isomer preserves the stereochemical information of its precursor, dimethyl fumarate, making it a critical scaffold for synthesizing trans-disubstituted cyclohexane rings found in bioactive molecules.

While often classified as non-hazardous under GHS criteria, this compound exhibits air sensitivity , requiring specific handling protocols to prevent oxidative degradation. This guide synthesizes physical data, safety protocols, and synthesis origins to ensure rigorous experimental control.

Chemical Identity Table

| Parameter | Technical Specification |

| CAS Number | 17673-68-6 |

| IUPAC Name | Dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate (racemic) |

| Synonyms | trans-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester; Dimethyl trans-tetrahydrophthalate |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Stereochemistry | trans-configuration (diequatorial/diaxial equilibrium) |

Chemical & Physical Profile

Understanding the physical state is crucial for designing purification (distillation) and storage protocols.

| Property | Value | Context for Handling |

| Physical State | Liquid | Colorless to pale yellow; easy to dispense via syringe. |

| Boiling Point | 119 °C @ 8.5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.13 g/mL (20 °C) | Denser than water; will form the bottom layer in aqueous extractions. |

| Refractive Index | n20/D 1.47 | Useful for quick purity checks without GC/NMR. |

| Solubility | Soluble in MeOH, EtOAc, DCM | Immiscible with water; standard organic workup applies. |

| Flash Point | > 93 °C (Predicted) | Combustible liquid (Class IIIB). |

Hazard Identification & Toxicology (GHS)

Based on current Safety Data Sheet (SDS) data from primary suppliers (e.g., TCI Chemicals), the trans-isomer is distinguished by its lack of acute toxicity compared to the free acid forms.

GHS Classification[3]

-

Signal Word: None (Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008).[1]

-

Hazard Statements: None assigned.

-

Precautionary Statements: Standard laboratory hygiene (P264, P280).

Critical Hazard: Air Sensitivity

Despite the lack of acute toxicity, the compound is Air Sensitive .

-

Mechanism: The cyclohexene double bond is susceptible to allylic oxidation or auto-oxidation upon prolonged exposure to atmospheric oxygen, potentially forming peroxides or degrading to the epoxide/diol.

-

Impact: Impurities generated via oxidation can interfere with downstream transition-metal catalyzed reactions (e.g., hydrogenation or hydroformylation).

Synthesis & Origin: The Diels-Alder Logic

To understand the safety and handling of this material, one must understand its origin. It is the classic Diels-Alder adduct of 1,3-Butadiene and Dimethyl Fumarate .

Stereochemical Retention

The reaction proceeds via a concerted [4+2] cycloaddition. The trans-geometry of the dienophile (dimethyl fumarate) is strictly conserved in the product, yielding the trans-diester.

Figure 1: Synthesis pathway demonstrating stereochemical retention from Dimethyl Fumarate to the Trans-product.

Safe Handling & Storage Protocols

This section details the "How-To" for maintaining compound integrity and operator safety.

A. Engineering Controls[3]

-

Ventilation: Handle within a certified chemical fume hood to capture organic vapors.

-

Inert Atmosphere: Due to air sensitivity, storage bottles should be purged with Nitrogen (N₂) or Argon (Ar) after every use. For long-term storage, seal with Parafilm or use a Schlenk flask.

B. Personal Protective Equipment (PPE)[5]

-

Gloves: Nitrile rubber (0.11 mm thickness) provides sufficient splash protection.

-

Reasoning: Esters can permeate latex; nitrile offers superior chemical resistance to aliphatic esters.

-

-

Eye Protection: Safety glasses with side shields.

-

Skin Protection: Standard lab coat.

C. Storage Conditions (Self-Validating System)

To ensure the reagent remains viable, follow this decision matrix:

-

Receipt: Check seal integrity.

-

Usage: Dispense required amount under N₂ flow if possible.

-

Closure: Purge headspace with inert gas for 10-15 seconds before capping.

-

Environment: Store at Room Temperature (or cool, <15°C) in the dark.

-

Note: Refrigeration is acceptable but ensure the container warms to room temperature before opening to prevent water condensation (hydrolysis risk).

-

Figure 2: Storage workflow to prevent oxidative degradation.

Emergency Procedures

In the event of an accident, the following protocols apply.

Fire Fighting Measures

-

Flammability: Combustible liquid.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the liquid ester.

-

Hazardous Combustion: Produces Carbon Oxides (CO, CO₂).

Accidental Release (Spill)

-

Evacuate: Remove ignition sources.

-

Contain: Use sand or vermiculite to dike the spill.

-

Absorb: Absorb with inert material (chem-mat or vermiculite).

-

Clean: Wash the surface with soap and water (esters are lipophilic; soap is required to emulsify).

First Aid

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.[2][3][4][5] If irritation persists (rare), seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][4][5]

References

-

PubChem. (n.d.). Compound Summary: Dimethyl 4-cyclohexene-1,2-dicarboxylate.[6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereospecific Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate via Diels-Alder Cycloaddition

Abstract

This application note details the protocol for the stereospecific synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate utilizing a Diels-Alder cycloaddition. To circumvent the hazards and logistical challenges of handling gaseous 1,3-butadiene, this protocol employs 3-sulfolene (butadiene sulfone) as a solid, in situ precursor. The reaction exploits the concerted nature of the [4+2] cycloaddition to transfer the trans-stereochemistry of the dienophile (dimethyl fumarate) directly to the cyclohexene product.

Strategic Reaction Design

The Challenge of Diene Handling

Standard Diels-Alder protocols often require 1,3-butadiene, a flammable gas that requires specialized tank regulators and condensing equipment.

-

Solution: Use 3-Sulfolene .[1][2][3] At temperatures >110°C, 3-sulfolene undergoes a cheletropic extrusion of sulfur dioxide (

), generating 1,3-butadiene in situ. This allows the reaction to proceed in standard glassware without gas cylinders.

Stereochemical Control

The Diels-Alder reaction is stereospecific .[4][5] The relative configuration of the dienophile substituents is preserved in the product.[4][5][6][7]

-

Input: Dimethyl fumarate (trans-isomer).

-

Output: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.[8][9][10][11]

-

Note: Using dimethyl maleate (cis-isomer) would yield the cis-product.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, including the in situ generation of the diene and the conservation of stereochemistry.

Figure 1: Mechanistic pathway showing the generation of butadiene from 3-sulfolene and subsequent cycloaddition.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[10] | Role | Properties |

| Dimethyl Fumarate | 144.13 | 1.0 | Dienophile | Solid, mp 102-104°C |

| 3-Sulfolene | 118.15 | 1.5 | Diene Precursor | Solid, decomposes >110°C |

| Xylenes (mixture) | 106.16 | Solvent | Solvent | bp ~137-140°C |

| Hydroquinone | 110.11 | cat. | Polymerization Inhibitor | Trace amount |

Equipment:

-

Round-bottom flask (250 mL for 10g scale).

-

Reflux condenser.

-

Gas Trap (Critical): The reaction releases significant volumes of

. The condenser outlet must be connected to a gas bubbler containing 10% NaOH solution to neutralize the gas.

Step-by-Step Procedure

Step 1: Setup

-

In a fume hood, charge the round-bottom flask with Dimethyl Fumarate (14.4 g, 100 mmol) and 3-Sulfolene (17.7 g, 150 mmol) .

-

Note: Excess sulfolene is used to account for butadiene gas loss through the condenser.

-

-

Add Xylenes (60 mL) and a small spatula tip (<10 mg) of Hydroquinone .

-

Why Hydroquinone? It prevents the radical polymerization of the generated butadiene.

-

-

Equip the flask with a reflux condenser. Connect the top of the condenser to the NaOH trap.

Step 2: Reaction (Reflux)

-

Heat the mixture to a gentle reflux (bath temp approx. 145°C).

-

Observation: At ~110°C, vigorous bubbling will commence as

is released. Ensure the trap is functioning. -

Maintain reflux for 90 to 120 minutes . The bubbling will eventually subside, indicating the consumption of sulfolene.

-

Remove heat and allow the solution to cool to room temperature.

Step 3: Workup & Isolation [12]

-

Transfer the reaction mixture to a rotary evaporator.

-

Concentrate the solution under reduced pressure to remove the bulk of the Xylenes.

-

Residue: You will obtain a yellowish oil.

Step 4: Purification (Vacuum Distillation)

-

Set up a short-path vacuum distillation apparatus.

-

Distill the residue under high vacuum (approx. 2–10 mmHg).

-

Collection:

-

Fraction 1: Residual xylenes/unreacted butadiene (discard).

-

Fraction 2 (Product): Collect the clear, colorless liquid boiling at 110–120°C (at ~8 mmHg) .

-

-

Yield: Expected yield is 80–90%.

Workflow Diagram

Figure 2: Operational workflow from setup to isolation.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss of Butadiene gas | Ensure condenser coolant is very cold; increase sulfolene equivalents to 1.7x. |

| Polymerization | Lack of inhibitor | Ensure hydroquinone is added; avoid overheating. |

| Product Solidifies | High purity / Cold lab | The trans-isomer can solidify (mp ~40-50°C) if highly pure. Gently warm to melt. |

| Strong Odor | Check gas trap seals immediately. |

Characterization Data

Confirm the identity of the product using the following spectroscopic markers:

-

Appearance: Colorless liquid (may crystallize upon standing).

-

Boiling Point: 115–119°C at 8.5 mmHg.

-

IR Spectrum:

-

Strong carbonyl stretch (

) at 1735 cm⁻¹ . -

Weak alkene stretch (

) at 1655 cm⁻¹ .

-

-

¹H NMR (CDCl₃, 400 MHz):

- 5.68 (m, 2H, alkene protons).

- 3.69 (s, 6H, methyl ester protons).

- 3.05 (m, 2H, methine protons alpha to carbonyl).

- 2.1–2.4 (m, 4H, methylene protons).

-

Stereochemical marker: The coupling constants of the methine protons confirm the trans-diequatorial arrangement in the dominant conformer.

References

-

Methodology Source (Organic Syntheses): Sample, T. E.; Hatch, L. F. (1973). "3-Sulfolene: A Butadiene Source for a Diels-Alder Reaction". Organic Syntheses, Coll. Vol. 5, p. 414. [Link]

-

Physical Data (NIST): National Institute of Standards and Technology. "Dimethyl 4-cyclohexene-1,2-dicarboxylate IR Spectrum". NIST Chemistry WebBook. [Link]

-

Safety Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 12388, 3-Sulfolene". [Link]

-

Stereochemistry (MasterOrganicChemistry): Ashenhurst, J. "Stereochemistry of the Diels-Alder Reaction". [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. cpchem.com [cpchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Application Notes and Protocols: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate as a Versatile Building Block in Polymer Chemistry

Introduction: Unlocking New Polymer Architectures

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a cyclic ester monomer that presents a unique combination of reactive functional groups, making it a highly versatile building block for the synthesis of advanced polymeric materials. Its structure, featuring two trans-oriented methyl ester groups and a reactive carbon-carbon double bond within a cyclohexene ring, offers multiple pathways for polymerization. This allows for the creation of polymers with tailored properties, including unsaturated polyesters through condensation polymerization and novel linear polymers via ring-opening metathesis polymerization (ROMP). The presence of the double bond in the polymer backbone also opens up possibilities for post-polymerization modification, enabling the introduction of further functionalities.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in polymer synthesis. We will delve into its synthesis, detailed polymerization protocols, and the anticipated properties of the resulting polymers, supported by established principles of polymer chemistry.

Monomer Synthesis: A Pathway to a Versatile Building Block

The synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate typically proceeds from its corresponding anhydride, trans-4-Cyclohexene-1,2-dicarboxylic anhydride[1]. The process involves the esterification of the anhydride with methanol, often in the presence of an acid catalyst.

A general and analogous procedure for the synthesis of the cis-isomer, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, involves heating the corresponding cis-anhydride with anhydrous methanol and a catalytic amount of p-toluenesulfonic acid[2]. A similar approach can be adapted for the trans-isomer.

Caption: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.

Key Monomer Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| CAS Number | 17673-68-6 | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | 142 °C at 20 mmHg | |

| Specific Gravity (20/20) | 1.15 | |

| Refractive Index | 1.47 |

Application in Polymer Synthesis: Detailed Protocols and Methodologies

The bifunctional nature of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate allows for its participation in several types of polymerization reactions. The ester groups are suitable for condensation polymerization, while the internal double bond is a reactive site for ring-opening metathesis polymerization.

Condensation Polymerization: Crafting Unsaturated Polyesters

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate can be used as a co-monomer with various diols to produce unsaturated polyesters. This reaction proceeds through a transesterification process, where the methyl groups are eliminated as methanol, forming a polyester backbone with the cyclohexene ring retained as a recurring unit. The presence of this double bond in the polymer chain provides a site for subsequent cross-linking or other modifications.

The principles of this polycondensation are similar to those for producing well-known polyesters like Poly(ethylene terephthalate) (PET), where a di-ester or di-acid is reacted with a diol[4][5][6].

Caption: Workflow for two-stage melt condensation polymerization.

This protocol is a representative example and may require optimization based on the specific diol used and the desired polymer properties.

Materials:

-

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

-

Diol (e.g., 1,4-Butanediol, Ethylene Glycol)

-

Transesterification catalyst (e.g., Titanium(IV) butoxide, Zinc acetate)

-

Antioxidant (optional)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and can be purged with an inert gas like nitrogen.

-

Charging the Reactor: Charge the reactor with Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate and the chosen diol in a precise molar ratio (typically a slight excess of the diol, e.g., 1:1.2 to 1:2.2, is used to drive the reaction to completion).

-

Catalyst Addition: Add the transesterification catalyst (e.g., 50-250 ppm of Titanium(IV) butoxide relative to the weight of the final polymer).

-

First Stage (Esterification):

-

Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C.

-

Stir the mixture continuously. Methanol will be generated and distill out of the reactor.

-

Continue this stage until the majority of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 220-280°C.

-

Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.

-

The viscosity of the reaction mixture will increase significantly as the polymer chain length grows. The stirring torque can be monitored to follow the progress of the polymerization.

-

Continue the reaction under high temperature and vacuum until the desired molecular weight is achieved. This stage can take an additional 2-4 hours.

-

-

Product Recovery:

-

Once the desired viscosity is reached, release the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor into a water bath to quench it.

-

Pelletize the resulting solid polymer for further analysis and processing.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of nitrogen is crucial to prevent oxidation of the monomer and the resulting polymer at high temperatures, which could lead to discoloration and degradation.

-

Two-Stage Process: The initial esterification at a lower temperature allows for the efficient removal of methanol without significant loss of the diol. The subsequent polycondensation at higher temperature and vacuum is necessary to remove the excess diol and drive the equilibrium towards the formation of high molecular weight polymer.

-

Catalyst: A catalyst is essential to achieve a reasonable reaction rate for the transesterification reaction.

Ring-Opening Metathesis Polymerization (ROMP): Accessing Novel Polymer Backbones

The cyclohexene double bond in Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices[7]. ROMP of this monomer would yield a linear polymer with repeating units containing a double bond and the two ester functionalities as side groups.

Caption: Schematic of the ROMP of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.

This is a general protocol for ROMP of a cyclic olefin and should be adapted and optimized for the specific monomer and desired polymer characteristics.

Materials:

-

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (purified and degassed)

-

Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

-

Terminating agent (e.g., Ethyl vinyl ether)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Dry glassware (Schlenk flask, syringes).

-

Magnetic stirrer.

Procedure:

-

Monomer and Solvent Preparation: The monomer must be free of impurities that can poison the catalyst. Purify by distillation or passing through a column of activated alumina. The solvent must be anhydrous and thoroughly degassed by freeze-pump-thaw cycles or sparging with argon.

-

Reaction Setup: In a glovebox or under a positive pressure of argon, dissolve the desired amount of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in the anhydrous, degassed solvent in a Schlenk flask.

-

Initiation: Prepare a stock solution of the Grubbs' catalyst in the same solvent. Using a syringe, rapidly inject the required amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.

-

Polymerization: Allow the reaction to proceed at room temperature or with gentle heating. The progress of the polymerization can often be observed by an increase in the viscosity of the solution. The reaction time can vary from a few minutes to several hours depending on the catalyst activity and monomer concentration.

-

Termination: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a small amount of a terminating agent like ethyl vinyl ether. This quenches the active catalyst.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Dry Conditions: ROMP catalysts are sensitive to oxygen and moisture. Therefore, all manipulations must be carried out under an inert atmosphere using dry solvents and glassware.

-

Purified Monomer: Impurities in the monomer, particularly those with coordinating functional groups, can deactivate the catalyst.

-

Terminating Agent: The addition of a terminating agent is crucial for controlled polymerization, as it deactivates the catalyst and prevents further chain growth.

Free Radical Polymerization: A Potential Co-monomer